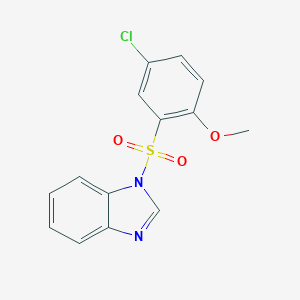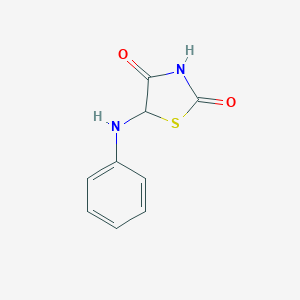![molecular formula C14H18BrNO2S B368882 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide CAS No. 433690-17-6](/img/structure/B368882.png)
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H18BrNO2S. This compound is characterized by the presence of a bromine atom, a cyclohexenyl group, and a benzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The cyclohexenyl group can be oxidized to form cyclohexenone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzenesulfonamides.
Oxidation Reactions: Formation of cyclohexenone derivatives.
Reduction Reactions: Formation of corresponding amines.
Aplicaciones Científicas De Investigación
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The cyclohexenyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
- 4-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide
Uniqueness
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for selective substitution reactions, while the cyclohexenyl group provides structural rigidity and potential for further functionalization.
Propiedades
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWPVHDLXJKJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)
![2-{3-Methyl[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368808.png)



![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)

![2-[(2,4-Dioxo-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368827.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)
![2-[(2,4-Dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368829.png)
![2-methoxy-N-({[4-(pyridin-4-ylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B368831.png)
